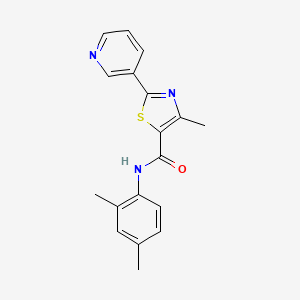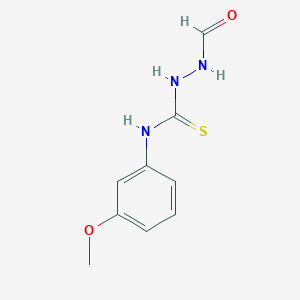![molecular formula C24H16Cl2N2O2 B4630266 4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile](/img/structure/B4630266.png)
4-(1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}vinyl)benzonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multistep chemical reactions, with common methods including the Knoevenagel condensation reaction. For instance, compounds like 1,4-bis-(α-cyano-4-methoxystyryl)benzenes were synthesized using this reaction, highlighting the intricate steps involved in constructing such complex molecules (Loewe & Weder, 2002).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using techniques such as X-ray crystallography. For instance, the molecular and crystal structure of compounds like 3-cyano-4-[2-(4-methoxyphenyl)vinyl]-6,6-dimethyl-5,6-dihydro-2H-pyran was determined, providing insights into the arrangement of atoms within the molecule and its stereochemistry (Belyakov et al., 2009).
Chemical Reactions and Properties
Complex organic molecules participate in a variety of chemical reactions, influenced by their functional groups. For example, the carbopalladation of nitriles has been employed for the synthesis of 3,4-disubstituted 2-aminonaphthalenes, showcasing the reactivity of cyano groups in such molecules (Tian, Pletnev, & Larock, 2003).
Physical Properties Analysis
The physical properties of these compounds, such as their photoluminescent behavior and phase transitions, are of significant interest. For instance, the synthesis and investigation of photoluminescent 1,4‐bis‐(α‐cyano‐4‐methoxystyryl)benzenes revealed their high photoluminescence and the impact of their solid-state structure on their emission characteristics (Loewe & Weder, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for understanding the behavior of these molecules under different conditions. Studies like the carbopalladation of nitriles demonstrate the intricate chemical behavior of such molecules and their potential for creating new chemical structures (Tian, Pletnev, & Larock, 2003).
Wissenschaftliche Forschungsanwendungen
Xenobiotics Metabolism and Toxicity
Research has focused on the metabolism, genotoxicity, and carcinogenicity of xenobiotics using genetically engineered mice models, such as Cyp2e1-/- mice. These studies aim to understand the enzymatic, metabolic, and molecular mechanisms of toxicity and carcinogenicity of various xenobiotics, which could include complex compounds similar to the one of interest, given their potential bioactivation through oxidative metabolism (Ghanayem & Hoffler, 2007).
Sorption of Phenoxy Herbicides
Research on the sorption of phenoxy herbicides to soil, organic matter, and minerals has been conducted to understand how these compounds interact with the environment. This information is crucial for assessing the environmental impact and behavior of chemicals with similar structures or functionalities, including their biodegradation and potential for causing pollution (Werner, Garratt, & Pigott, 2012).
Antibacterial and Antimycobacterial Compounds from Cyanobacteria
The exploration of cyanobacteria for antibacterial, antifungal, and antimycobacterial compounds is an area of active research. These studies involve identifying and characterizing new compounds from natural sources that could have applications in treating multidrug-resistant infections. The structural diversity of compounds studied, including those with complex nitrile functionalities, underscores the potential for discovering novel bioactive molecules (Swain, Paidesetty, & Padhy, 2017).
Environmental Impact of Sunscreen Active Ingredients
The environmental effects of organic UV filters, such as those found in sunscreen products, have been reviewed, highlighting concerns about their persistence and bioaccumulation potential, as well as their effects on aquatic organisms. This research area is relevant for understanding the environmental fate and toxicological impact of a wide range of organic compounds, including those with complex chemical structures (Haman, Dauchy, Rosin, & Munoz, 2015).
Charge Transport and Recombination in Organic Solar Cells
Studies on charge carrier transport and recombination in bulk-heterojunction solar cells using polymers and fullerenes address fundamental aspects of materials science that could be applied to the development of new electronic materials, including those with nitrile and aromatic functionalities (Pivrikas, Sariciftci, Juska, & Österbacka, 2007).
Eigenschaften
IUPAC Name |
4-[(E)-1-cyano-2-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N2O2/c1-29-24-11-17(10-20(14-28)18-5-2-16(13-27)3-6-18)4-9-23(24)30-15-19-7-8-21(25)12-22(19)26/h2-12H,15H2,1H3/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMCFLAORNUNNM-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)OCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(benzyloxy)-4-methoxybenzyl]-2-(2-methoxyphenyl)ethanamine](/img/structure/B4630192.png)
![N-(1-adamantylmethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4630207.png)
![N-[2,5-dimethoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4630213.png)
![3-({[3-(ethoxycarbonyl)-4-(4-fluorophenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4630216.png)
![2-{5-[(4-bromophenoxy)methyl]-2-furyl}-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630243.png)
![1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4630263.png)
![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4630271.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4630273.png)
![methyl 2-[(5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzisoxazol-3-yl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4630280.png)
![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4630285.png)


![4-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4630302.png)
